5-{2-azabicyclo[2.1.1]hexan-5-yl}-N-methyl-1,3-oxazole-4-carboxamide hydrochloride
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Overview
Description
5-{2-azabicyclo[211]hexan-5-yl}-N-methyl-1,3-oxazole-4-carboxamide hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-azabicyclo[211]hexan-5-yl}-N-methyl-1,3-oxazole-4-carboxamide hydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{2-azabicyclo[2.1.1]hexan-5-yl}-N-methyl-1,3-oxazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-{2-azabicyclo[2.1.1]hexan-5-yl}-N-methyl-1,3-oxazole-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-azabicyclo[2.1.1]hexan-5-yl}-N-methyl-1,3-oxazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain receptors or enzymes, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **5-{2-azabicyclo[2.1.1]hexan-5-yl}-1,3-oxazole-4-carboxamide
- **5-{2-azabicyclo[2.1.1]hexan-5-yl}-N,N-dimethyl-1,3-oxazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-{2-azabicyclo[2.1.1]hexan-5-yl}-N-methyl-1,3-oxazole-4-carboxamide hydrochloride stands out due to its specific functional groups and the presence of the hydrochloride salt, which can enhance its solubility and stability. These properties make it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
5-(2-azabicyclo[2.1.1]hexan-5-yl)-N-methyl-1,3-oxazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-11-10(14)8-9(15-4-13-8)7-5-2-6(7)12-3-5;/h4-7,12H,2-3H2,1H3,(H,11,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZWSZOIPJLHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(OC=N1)C2C3CC2NC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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